PF-3758309 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

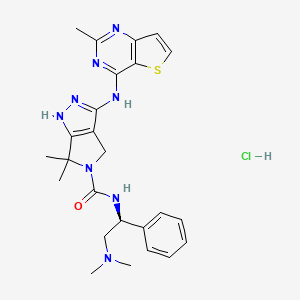

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N8OS.ClH/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16;/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31);1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSGSCZKFHGJNK-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279034-84-2 | |

| Record name | PF-03758309 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1279034842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-03758309 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS52H27235 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-3758309 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3758309 hydrochloride is a potent, orally available, and ATP-competitive small-molecule inhibitor primarily targeting p21-activated kinase 4 (PAK4).[1][2][3] Developed through high-throughput screening and structure-based design, this pyrrolopyrazole compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models.[1][4] This technical guide provides an in-depth analysis of the mechanism of action of PF-3758309, detailing its molecular interactions, impact on cellular signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: PAK4 Inhibition

PF-3758309 acts as a reversible, ATP-competitive inhibitor of PAK4.[1][3] Its primary mechanism involves binding to the ATP-binding pocket of the PAK4 kinase domain, thereby preventing the phosphorylation of downstream substrates.[1] The high potency of PF-3758309 against PAK4 is a key characteristic of its action.[1][4]

Kinase Binding and Potency

PF-3758309 exhibits high affinity for PAK4, as demonstrated by various biochemical and biophysical assays.[1][3][4] Isothermal calorimetry has determined the equilibrium dissociation constant (Kd) to be 2.7 nM, with a binding stoichiometry of approximately 0.91.[5] Surface plasmon resonance studies have shown a similar dissociation constant of 4.5 nM.[1]

Kinase Selectivity Profile

While PF-3758309 is most potent against PAK4, it also shows activity against other members of the p21-activated kinase family. It demonstrates similar enzymatic potency against the kinase domains of the other group B PAKs (PAK5 and PAK6) and the group A member PAK1.[1] Its activity is less pronounced against the other two group A PAKs, PAK2 and PAK3.[1] Broader kinase profiling against a panel of 146 human kinases revealed that PF-3758309 can inhibit 20 other kinases with a Ki of less than 200 nM, suggesting potential for off-target effects.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Biochemical Potency of PF-3758309 Against PAK Isoforms

| Kinase | Assay Type | Value (nM) | Reference |

| PAK4 | Kd | 2.7 | [3][4] |

| PAK4 | Ki | 18.7 ± 6.6 | [1][5] |

| PAK1 | Ki | 13.7 ± 1.8 | [1][7] |

| PAK5 | Ki | 18.1 ± 5.1 | [1] |

| PAK6 | Ki | 17.1 ± 5.3 | [1] |

| PAK2 | IC50 | 190 | [1] |

| PAK3 | IC50 | 99 | [1] |

Table 2: Cellular Activity of PF-3758309

| Cell Line | Assay | Value (nM) | Reference |

| Engineered Cells | GEF-H1 Phosphorylation | IC50 = 1.3 ± 0.5 | [1][5] |

| HCT116 | Anchorage-Independent Growth | IC50 = 0.24 ± 0.09 | [5] |

| A549 | Cellular Proliferation | IC50 = 20 | [1][5] |

| A549 | Anchorage-Independent Growth | IC50 = 27 | [1][5] |

| Panel of 20 Tumor Cell Lines | Anchorage-Independent Growth (Average) | IC50 = 4.7 ± 3.0 | [1][5] |

| SH-SY5Y (Neuroblastoma) | Growth Inhibition | IC50 = 5,461 | [8] |

| IMR-32 (Neuroblastoma) | Growth Inhibition | IC50 = 2,214 | [8] |

| KELLY (Neuroblastoma) | Growth Inhibition | IC50 = 1,846 | [8] |

| NBL-S (Neuroblastoma) | Growth Inhibition | IC50 = 14,020 | [8] |

Table 3: In Vivo Efficacy of PF-3758309

| Tumor Model | Dosing | Outcome | Reference |

| HCT116 Xenograft | 7.5, 15, 20 mg/kg (oral, twice daily) | 64%, 79%, and 97% tumor growth inhibition, respectively | [7][9] |

| HCT116 Xenograft | - | Plasma EC50 = 0.4 nM | [1][5] |

| Adult T-cell Leukemia Xenograft | 12 mg/kg (daily) | 87% tumor growth inhibition | [7] |

| PANC-02 Orthotopic | - | Increased CD3+ and CD8+ T-cell infiltration | [7] |

Impact on Cellular Signaling Pathways

Inhibition of PAK4 by PF-3758309 disrupts several downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.

Cytoskeletal Dynamics and Cell Migration

PAK4 is a key regulator of the actin cytoskeleton. PF-3758309-mediated inhibition of PAK4 leads to cytoskeletal remodeling.[3] One of the key substrates of PAK4 is LIM domain kinase 1 (LIMK1). By inhibiting PAK4, PF-3758309 prevents the phosphorylation and activation of LIMK1, which in turn can no longer phosphorylate and inactivate cofilin.[7] Active cofilin promotes actin depolymerization, leading to changes in cell morphology and reduced cell migration and invasion.[7]

Cell Cycle Progression and Proliferation

PF-3758309 has been shown to induce cell cycle arrest at the G1 phase in neuroblastoma cell lines. This is associated with an increased expression of the cyclin-dependent kinase inhibitor CDKN1A.[8] In vivo studies using HCT116 tumor models have demonstrated a dose- and time-dependent inhibition of the proliferation marker Ki67 following treatment with PF-3758309.

Apoptosis and Cell Survival

The anti-tumor activity of PF-3758309 is also attributed to its ability to induce apoptosis.[1][4] In HCT116 tumors, treatment with PF-3758309 resulted in a significant increase in the apoptotic marker, activated caspase 3.[1] In neuroblastoma cells, PF-3758309 treatment led to increased expression of the pro-apoptotic proteins BAD and BAK1, and decreased expression of the anti-apoptotic proteins Bcl-2 and Bax.[8]

NF-κB Signaling

In the context of HIV-1 latency, PF-3758309 has been shown to down-regulate the NF-κB signaling pathway.[10][11] This suggests a potential mechanism by which the compound inhibits latency reversal.[10][11]

Experimental Protocols

The characterization of PF-3758309's mechanism of action has involved a range of biochemical, cellular, and in vivo experimental protocols.

Biochemical Kinase Assays

-

Objective: To determine the potency and selectivity of PF-3758309 against a panel of kinases.

-

Methodology: Recombinant kinase domains were used in enzymatic assays. The inhibitory activity of PF-3758309 was measured by quantifying the phosphorylation of a peptide substrate, typically in the presence of a range of inhibitor concentrations and a constant ATP concentration (often near the Km for ATP).[5] Direct binding was assessed using isothermal calorimetry and surface plasmon resonance.[1][5]

Cellular Assays

-

GEF-H1 Phosphorylation Assay:

-

Objective: To measure the in-cell potency of PF-3758309 against PAK4.

-

Methodology: A specific cellular assay was developed using cells with inducible expression of the PAK4 catalytic domain and a deletion mutant of GEF-H1.[1][5] The phosphorylation of GEF-H1 on Serine 810 by PAK4 was measured, and the inhibitory effect of PF-3758309 was quantified to determine the IC50 value.[1][5]

-

-

Anchorage-Independent Growth Assay:

-

Objective: To assess the effect of PF-3758309 on a hallmark of cell transformation.

-

Methodology: Tumor cell lines were grown in a soft agar (B569324) matrix in the presence of varying concentrations of PF-3758309.[5] The number and size of colonies formed after a period of incubation were quantified to determine the IC50 for inhibition of anchorage-independent growth.[5]

-

-

Cell Proliferation and Viability Assays:

-

Objective: To determine the effect of PF-3758309 on the growth of cancer cells.

-

Methodology: Various methods such as resazurin-based viability assays or CCK-8 assays were used.[12][13] Cells were treated with a range of PF-3758309 concentrations for a defined period (e.g., 48 hours), and cell viability was measured to calculate the IC50 value.[12][13]

-

-

Apoptosis and Cell Cycle Analysis:

-

Objective: To investigate the induction of apoptosis and cell cycle arrest by PF-3758309.

-

Methodology: Flow cytometry was used to analyze the cell cycle distribution of cells treated with PF-3758309 after staining with a DNA-intercalating dye. Apoptosis was assessed by measuring the activation of caspases or by using Annexin V staining.[8]

-

In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of PF-3758309 in a living organism.

-

Methodology: Human tumor cells (e.g., HCT116, A549) were subcutaneously injected into immunocompromised mice.[5][14] Once tumors reached a certain size, mice were treated with PF-3758309 or a vehicle control, typically via oral gavage.[5][14] Tumor volume was measured regularly to assess tumor growth inhibition.[5][14] At the end of the study, tumors were often harvested for immunohistochemical analysis of biomarkers like Ki67 and cleaved caspase-3.[1][14]

Visualizations of Pathways and Workflows

Caption: Signaling pathway inhibited by PF-3758309.

Caption: Experimental workflow for PF-3758309 characterization.

Clinical Development and Future Perspectives

PF-3758309 was the first PAK4 inhibitor to enter clinical trials for the treatment of cancer.[7][9] However, the phase I clinical trials were terminated due to unfavorable pharmacokinetic properties in humans, including very low oral bioavailability (approximately 1%), and the observation of adverse events such as neutropenia and gastrointestinal side effects.[7][9]

Despite the clinical setback with PF-3758309, it remains a valuable tool compound for preclinical research to further elucidate the roles of PAK kinases in cancer and other diseases. The extensive characterization of its mechanism of action provides a strong foundation for the development of next-generation PAK inhibitors with improved pharmacological profiles. The correlation between the biochemical and cellular activities of PF-3758309 and its analogs validates PAK4 as a therapeutic target and underscores the potential of targeting this pathway in oncology.[1]

References

- 1. pnas.org [pnas.org]

- 2. PF-3758309 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]

- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 8. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e-century.us [e-century.us]

PF-3758309: A Technical Guide to a Pan-PAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PF-3758309, a potent, ATP-competitive, small-molecule inhibitor of p21-activated kinases (PAKs). It details the inhibitor's biochemical and cellular activity, the experimental protocols used for its characterization, and its effects on key signaling pathways.

Introduction to p21-Activated Kinases (PAKs)

The p21-activated kinases (PAKs) are a family of six serine/threonine kinases that serve as critical effectors for the Rho family of small GTPases, particularly Cdc42 and Rac.[1][2][3] These kinases are central to numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, survival, and apoptosis.[1][2][4] The PAK family is divided into two groups based on structural and functional similarities:

-

Group I: PAK1, PAK2, and PAK3

-

Group II: PAK4, PAK5, and PAK6

Dysregulation of PAK signaling, especially the overexpression and hyperactivation of PAK1 and PAK4, is frequently implicated in the initiation and progression of various human cancers.[2][4] This makes the PAK family an attractive target for therapeutic intervention. PF-3758309 was developed as a potent, orally available, pyrrolopyrazole inhibitor targeting PAKs.[5][6]

Biochemical Profile and Mechanism of Action

PF-3758309 functions as a reversible, ATP-competitive inhibitor of PAKs.[5][6][7] Its binding affinity and inhibitory potency have been characterized through various biochemical assays.

Data Presentation: In Vitro Inhibitory Activity

The inhibitory activity of PF-3758309 against the six PAK isoforms is summarized below. The compound shows high potency against Group II PAKs and PAK1, with reduced activity against PAK2 and PAK3.[5][8]

Table 1: Biochemical Inhibition of PAK Isoforms by PF-3758309

| Kinase Target | Inhibition Constant (Kᵢ) | IC₅₀ |

|---|---|---|

| PAK1 | 13.7 ± 1.8 nM[5][9] | - |

| PAK2 | - | 190 nM[5][10] |

| PAK3 | - | 99 nM[5][10] |

| PAK4 | 18.7 ± 6.6 nM[5][9] | - |

| PAK5 | 18.1 ± 5.1 nM[5] | - |

| PAK6 | 17.1 ± 5.3 nM[5] | - |

Table 2: Binding Affinity for PAK4

| Parameter | Value | Method |

|---|---|---|

| Dissociation Constant (Kd) | 2.7 ± 0.3 nM[5] | Isothermal Calorimetry |

| Dissociation Constant (Kd) | 4.5 ± 0.07 nM[5] | Surface Plasmon Resonance |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the inhibitory potency of a compound like PF-3758309 by measuring the amount of ATP consumed during the kinase reaction.

Objective: To determine the IC₅₀ value of PF-3758309 against a specific PAK isoform.

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase's activity. A luciferase-based system, such as the Kinase-Glo® assay, can be used to quantify ATP levels by generating a luminescent signal.[11]

Materials:

-

Purified recombinant PAK enzyme

-

Specific peptide substrate for the PAK enzyme

-

PF-3758309 stock solution (e.g., 10 mM in DMSO)

-

Kinase assay buffer (containing MgCl₂)

-

ATP solution

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque-walled 96-well or 384-well assay plates

-

Luminometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of PF-3758309 in the kinase assay buffer. A vehicle control (DMSO in assay buffer) must be included. The final DMSO concentration should not exceed 1%.[12]

-

Reaction Setup: To the wells of the assay plate, add 5 µL of the diluted compound or vehicle control.[12]

-

Enzyme/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture (containing the purified PAK enzyme and its peptide substrate) to each well.[12]

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

-

Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be close to the Kₘ for the specific kinase.[12]

-

Incubation: Incubate the plate at 30°C for 60 minutes.[12]

-

Signal Generation: Equilibrate the plate to room temperature. Add 25 µL of the Kinase-Glo® Reagent to each well to stop the reaction and initiate the luminescent signal.

-

Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

Cellular Activity and Functional Effects

PF-3758309 potently inhibits PAK-dependent signaling in cellular contexts, leading to anti-proliferative effects, induction of apoptosis, and cytoskeletal remodeling.[5][6] A key cellular marker of its activity is the inhibition of phosphorylation of the PAK4 substrate, GEF-H1.[5][13][14]

Data Presentation: Cellular Inhibitory Activity

Table 3: Cellular IC₅₀ Values for PF-3758309

| Assay Type | Cell Line | IC₅₀ Value |

|---|---|---|

| GEF-H1 Phosphorylation | Engineered Cells | 1.3 ± 0.5 nM[5] |

| Anchorage-Independent Growth | HCT116 (Colon) | 0.24 ± 0.09 nM[5][13] |

| Anchorage-Independent Growth | Panel of 20 Tumor Lines (Average) | 4.7 ± 3.0 nM[5][15] |

| Proliferation | A549 (Lung) | 20 nM[14] |

| Proliferation | Panel of 67 Tumor Lines | 66% of lines < 100 nM[13] |

Experimental Protocol: Anchorage-Independent Growth Assay (Soft Agar)

This assay measures a hallmark of cellular transformation: the ability of cells to grow without attachment to a solid substrate.[5]

Objective: To assess the effect of PF-3758309 on the anchorage-independent growth of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Agarose (B213101) (low melting point)

-

PF-3758309

-

6-well or 12-well culture plates

-

Cell viability reagent (e.g., AlamarBlue or a tetrazolium salt like MTS)

Procedure:

-

Bottom Agar Layer: Prepare a 1% (w/v) agarose solution in complete medium. Dispense this solution into each well of the culture plate to form the bottom layer and allow it to solidify at room temperature.

-

Cell Layer: Trypsinize and count the cells. Prepare a cell suspension in 0.7% (w/v) agarose in complete medium at a density of approximately 8,000 cells/mL. Plate this cell-agarose mixture on top of the solidified bottom layer.

-

Compound Treatment: After the cell layer solidifies, add complete medium containing various concentrations of PF-3758309 (or vehicle control) on top of the gel.

-

Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 6-14 days, replenishing the medium with the compound every 3-4 days.

-

Quantification: After the incubation period, add a cell viability reagent like AlamarBlue to each well and incubate for 4-6 hours.[5] Measure the fluorescence (or absorbance for other reagents) using a plate reader.

-

Data Analysis: Normalize the readings to the vehicle-treated control wells to calculate the percent inhibition of growth. Determine the IC₅₀ value from the dose-response curve.

Experimental Protocol: Western Blotting for PAK Pathway Modulation

Objective: To detect changes in the phosphorylation status of PAK substrates (e.g., GEF-H1) or PAK autophosphorylation following treatment with PF-3758309.

Materials:

-

Cell line of interest

-

PF-3758309

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PAK, anti-total-PAK, anti-phospho-GEF-H1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat the cells with desired concentrations of PF-3758309 for a specified time. Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil for 5-10 minutes. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., GAPDH).

Visualization of Pathways and Workflows

PAK Signaling Pathway and Inhibition by PF-3758309

The following diagram illustrates the canonical PAK signaling cascade, initiated by growth factors and cell adhesion, and the point of intervention by PF-3758309.

Caption: PAK signaling pathway activated by RTKs and integrins via Rac/Cdc42, leading to downstream effects on proliferation and cytoskeletal dynamics. PF-3758309 inhibits PAKs, blocking these pathways.

General Workflow for Kinase Inhibitor Evaluation

This diagram shows a typical preclinical evaluation workflow for a novel kinase inhibitor like PF-3758309.

Caption: A streamlined workflow for kinase inhibitor development, from initial screening and biochemical characterization to cellular validation and in vivo efficacy studies.

In Vivo Efficacy and Clinical Development

PF-3758309 demonstrated significant anti-tumor activity in multiple human xenograft tumor models when administered orally.[5][16]

Data Presentation: In Vivo Tumor Growth Inhibition

Table 4: Efficacy of Oral PF-3758309 in Xenograft Models

| Tumor Model | Dose (mg/kg, BID) | Tumor Growth Inhibition (TGI) |

|---|---|---|

| HCT-116 (Colon) | 7.5 | 64%[9][17] |

| HCT-116 (Colon) | 15 | 79%[9][17] |

| HCT-116 (Colon) | 20 | 97%[9][17] |

| Multiple Models* | 15-20 | >70%[13] |

*Models include A549 (lung), MDAMB231 (breast), M24met (melanoma), and Colo205 (colon).[13][18]

In the HCT116 model, treatment with PF-3758309 led to a dose-dependent decrease in the proliferation marker Ki67 and an increase in the apoptosis marker cleaved caspase-3.[5] Despite promising preclinical data, the clinical development of PF-3758309 was terminated. Phase I trials revealed very poor oral bioavailability in humans (~1%), and patients experienced adverse events, including neutropenia and gastrointestinal side effects, with no objective tumor responses observed.[9][17]

Conclusion

PF-3758309 is a well-characterized, potent pan-PAK inhibitor with strong efficacy in biochemical, cellular, and preclinical in vivo models. It effectively inhibits PAK signaling, leading to reduced cell proliferation and survival in various cancer models. The detailed data and protocols presented here underscore its value as a critical research tool for elucidating the complex roles of PAKs in cancer biology and other diseases. While its clinical development was halted due to pharmacokinetic challenges, the study of PF-3758309 has provided significant validation for PAKs as therapeutic targets and offers a foundation for the development of next-generation PAK inhibitors.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PF-3758309 - Creative Enzymes [creative-enzymes.com]

- 8. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 10. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]

- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. selleckchem.com [selleckchem.com]

- 15. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

PF-3758309 Hydrochloride: A Comprehensive Technical Profile of its Target Engagement and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3758309 hydrochloride is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting the p21-activated kinase (PAK) family.[1][2] This technical guide provides an in-depth analysis of its target profile and selectivity, consolidating key quantitative data from biochemical and cellular assays. Detailed experimental protocols for the pivotal assays used to characterize this inhibitor are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a comprehensive understanding of its mechanism of action and biological effects.

Core Target Profile: p21-Activated Kinases (PAKs)

PF-3758309 was developed as a potent inhibitor of PAK4 and demonstrates significant activity against other PAK isoforms.[1][3] The PAK family of serine/threonine kinases are critical effectors of Rho GTPases and are implicated in various cellular processes, including motility, survival, and proliferation.[4] They are categorized into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6). PF-3758309 exhibits pan-isoform inhibitory activity, with a notable potency against PAK4.[4]

Biochemical Potency Against PAK Isoforms

The inhibitory activity of PF-3758309 against the kinase domains of PAK isoforms has been quantified through various biochemical assays. The equilibrium dissociation constant (Kd), inhibitory constant (Ki), and half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | Parameter | Value (nM) | Assay Type | Reference |

| PAK4 | Kd | 2.7 | Isothermal Calorimetry | [1][2][5][6][7][8][9] |

| Ki | 18.7 | Kinase Assay | [1][2][7][8] | |

| IC50 | 1.3 | Cellular Phospho-GEF-H1 Assay | [1][2][5][6][8][9] | |

| PAK1 | Ki | 13.7 | Kinase Assay | [8] |

| PAK5 | Ki | 18.1 | Kinase Assay | [1][8] |

| PAK6 | Ki | 17.1 | Kinase Assay | [1][8] |

| PAK2 | IC50 | 190 | Kinase Assay | [1][10] |

| PAK3 | IC50 | 99 | Kinase Assay | [1][10] |

Kinase Selectivity Profile

To assess its specificity, PF-3758309 was profiled against a broad panel of human kinases. While demonstrating potent inhibition of the PAK family, it also exhibits activity against a number of other kinases at higher concentrations. This off-target activity is an important consideration for its use as a chemical probe and for its therapeutic development.

Off-Target Kinase Inhibition

The following table summarizes the off-target kinases inhibited by PF-3758309 with IC50 values determined from a screen of 146 human kinases.

| Kinase Family | Kinase Target | Estimated Cellular IC50 (nM) |

| Src Family | SRC | 45-60 |

| FYN | 45-60 | |

| YES | 45-60 | |

| Other | AMPK | <35 |

| RSK1/2/3 | <35 | |

| CHEK2 | <35 | |

| FLT3 | <35 | |

| PKC (multiple isoforms) | <35 | |

| PDK2 | <35 | |

| TRKA | <35 | |

| AKT3 | <35 | |

| PRK1 | <35 | |

| FGR | <35 |

Note: The estimated cellular IC50 values were calculated based on biochemical data and assuming an intracellular ATP concentration of 2 mM.[1]

Cellular Activity

PF-3758309 demonstrates potent activity in cellular assays, effectively inhibiting downstream signaling pathways regulated by PAKs and suppressing cancer cell proliferation and survival.

Inhibition of GEF-H1 Phosphorylation

A key substrate of PAK4 is Guanine Nucleotide Exchange Factor H1 (GEF-H1). PF-3758309 potently inhibits the phosphorylation of GEF-H1 at Serine 810 in a cellular context.[1][6]

| Cell Line | Parameter | Value (nM) | Assay | Reference |

| Engineered HEK293 | IC50 | 1.3 ± 0.5 | Phospho-GEF-H1 ELISA | [1][6] |

| HCT116 | - | Inhibition Observed | Western Blot | [8] |

Inhibition of Anchorage-Independent Growth

A hallmark of cellular transformation is the ability of cancer cells to grow in an anchorage-independent manner. PF-3758309 effectively inhibits this phenotype in a variety of tumor cell lines.[1][6]

| Cell Line | IC50 (nM) | Tumor Type | Reference |

| HCT116 | 0.24 ± 0.09 | Colon Carcinoma | [1][6] |

| A549 | 27 | Non-Small Cell Lung Cancer | [8] |

| Average (15 cell lines) | 4.7 ± 3.0 | Various | [1][6] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (General)

Objective: To determine the in vitro inhibitory potency of PF-3758309 against purified kinase domains.

Methodology:

-

Recombinant kinase domains are incubated with a specific peptide substrate and ATP in a suitable reaction buffer.

-

PF-3758309 is added at varying concentrations to the reaction mixture.

-

The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

-

The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of 32P or 33P from radiolabeled ATP), or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or enzyme-linked immunosorbent assay (ELISA) using phospho-specific antibodies.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. Ki values are determined using the Cheng-Prusoff equation, taking into account the ATP concentration relative to its Km for the specific kinase.

Phospho-GEF-H1 Cellular Assay

Objective: To measure the inhibition of PAK4-mediated GEF-H1 phosphorylation in a cellular context.[3]

Methodology:

-

TR-293-KDG cells, which are HEK293 cells stably transfected with a tetracycline-inducible PAK4 kinase domain and constitutively expressing HA-tagged GEF-H1ΔDH, are used.[3]

-

Cells are treated with varying concentrations of PF-3758309 for 3 hours.[3]

-

Following treatment, cell lysates are prepared.

-

The HA-tagged GEF-H1 is captured on an anti-HA antibody-coated plate.[3]

-

The level of phosphorylated GEF-H1 is detected using a specific antibody against phospho-S810-GEF-H1.[3]

-

Quantification is performed using a horseradish peroxidase-conjugated secondary antibody and a suitable substrate.[3]

-

IC50 values are determined from the resulting dose-response curves.

Anchorage-Independent Growth (Soft Agar) Assay

Objective: To assess the effect of PF-3758309 on the anchorage-independent growth of cancer cells.[4][11]

Methodology:

-

A base layer of 0.5-0.6% agar (B569324) in complete cell culture medium is prepared in 6-well plates and allowed to solidify.[11][12]

-

A top layer of 0.3-0.4% agar containing a single-cell suspension of the desired cancer cell line (e.g., HCT116) and varying concentrations of PF-3758309 is overlaid on the base layer.[11][12]

-

The plates are incubated at 37°C in a humidified 5% CO₂ incubator for 10-21 days to allow for colony formation.[11]

-

The medium is replenished periodically to prevent drying.

-

After the incubation period, colonies are visualized and quantified. Staining with a solution like crystal violet can facilitate colony counting.[11]

-

The number of colonies in treated wells is compared to vehicle-treated controls to determine the IC50 for inhibition of anchorage-independent growth.

Western Blot Analysis for PAK Signaling

Objective: To qualitatively and semi-quantitatively assess the phosphorylation status of PAK and its downstream effectors.

Methodology:

-

Cells are treated with PF-3758309 at desired concentrations and time points.

-

Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for total and phosphorylated forms of the proteins of interest (e.g., phospho-PAK4, total PAK4, phospho-GEF-H1, β-catenin).

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry analysis can be performed to quantify changes in protein phosphorylation, with loading controls (e.g., β-actin or GAPDH) used for normalization.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Simplified PAK4 signaling pathway and the inhibitory action of PF-3758309.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]

- 9. e-century.us [e-century.us]

- 10. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. protocols.io [protocols.io]

The Biological Activity of PF-3758309 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3758309 hydrochloride is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs), with particularly high affinity for PAK4.[1] This pyrrolopyrazole compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines and in preclinical xenograft models.[2][3] Its mechanism of action involves the modulation of key oncogenic signaling pathways, leading to cell cycle arrest, inhibition of anchorage-independent growth, and ultimately, tumor growth inhibition.[2] This technical guide provides a comprehensive overview of the biological activity of PF-3758309, detailing its biochemical and cellular effects, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.

Mechanism of Action

PF-3758309 is a reversible, ATP-competitive inhibitor of PAKs.[4] Crystallographic studies of PF-3758309 in complex with the PAK4 catalytic domain have elucidated the molecular determinants of its high potency and kinase selectivity.[5] While designed as a PAK4 inhibitor, PF-3758309 also exhibits potent activity against other PAK isoforms, making it a pan-PAK inhibitor.[3][6][7]

The primary molecular effect of PF-3758309 is the inhibition of the kinase activity of PAKs, which in turn blocks the phosphorylation of their downstream substrates. One key substrate is GEF-H1, the phosphorylation of which is potently inhibited by PF-3758309 in cellular assays.[2] By inhibiting PAKs, PF-3758309 disrupts several critical cellular processes that are often dysregulated in cancer, including cell proliferation, survival, migration, and cytoskeletal dynamics.[8][9]

In Vitro Biological Activity

The in vitro activity of PF-3758309 has been extensively characterized through a variety of biochemical and cell-based assays.

Biochemical Activity

PF-3758309 demonstrates high affinity and potent inhibitory activity against several PAK isoforms in biochemical assays. The following table summarizes key binding and inhibitory constants.

| Target | Assay Type | Value | Reference |

| PAK4 | Dissociation Constant (Kd) | 2.7 nM | [2] |

| PAK4 | Dissociation Constant (Kd) | 4.5 nM | [10] |

| PAK4 | Inhibition Constant (Ki) | 18.7 ± 6.6 nM | [4] |

| PAK1 | Inhibition Constant (Ki) | 13.7 ± 1.8 nM | [3] |

| PAK5 | Inhibition Constant (Ki) | 18.1 ± 5.1 nM | [4] |

| PAK6 | Inhibition Constant (Ki) | 17.1 ± 5.3 nM | [4] |

| PAK2 | 50% Inhibitory Concentration (IC50) | 190 nM | [4] |

| PAK3 | 50% Inhibitory Concentration (IC50) | 99 nM | [4] |

Cellular Activity

PF-3758309 exhibits potent anti-proliferative and pro-apoptotic effects in a wide range of human cancer cell lines.

A key cellular biomarker of PF-3758309 activity is the inhibition of phosphorylation of the PAK4 substrate GEF-H1.

| Cell Line | Assay | IC50 | Reference |

| Engineered Cells | Phospho-GEF-H1 | 1.3 nM | [2] |

| HCT116 | Endogenous Phospho-GEF-H1 | Not specified |

PF-3758309 potently inhibits the anchorage-independent growth of various tumor cell lines, a hallmark of cellular transformation.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colon Carcinoma | 0.24 ± 0.09 | [10] |

| A549 | Lung Carcinoma | 27 | [2] |

| Panel of 20 Tumor Cell Lines | Various | 4.7 ± 3.0 (average) |

The compound demonstrates broad anti-proliferative activity across numerous cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Lung Carcinoma | 20 | [2] |

| Panel of 92 Tumor Cell Lines | Colorectal, NSCLC, Pancreatic, Breast | < 10 (in 46% of cell lines) | [2] |

| SH-SY5Y | Neuroblastoma | 5,461 | |

| IMR-32 | Neuroblastoma | 2,214 | |

| NBL-S | Neuroblastoma | 14,020 | |

| KELLY | Neuroblastoma | 1,846 |

In Vivo Biological Activity

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of PF-3758309 in inhibiting tumor growth.

Tumor Growth Inhibition in Xenograft Models

Oral administration of PF-3758309 has been shown to significantly inhibit tumor growth in various human tumor xenograft models.

| Tumor Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| HCT116 | Colon | 7.5, 15, 20 mg/kg BID | 64%, 79%, 97% | [3][7] |

| A549 | Lung | 7.5-30 mg/kg BID | >70% | [2] |

| M24met | Melanoma | 15-20 mg/kg PO | >70% | [10] |

| Colo205 | Colorectal | 15-20 mg/kg PO | >70% | [10] |

| MDAMB231 | Breast | 15-20 mg/kg PO | >70% | [10] |

| ATL Xenograft | Adult T-cell Leukemia | 12 mg/kg daily | 87% | [3] |

Pharmacodynamic Effects in Tumors

In vivo studies have confirmed that PF-3758309 modulates key biomarkers of cell proliferation and apoptosis within the tumor microenvironment. Treatment with PF-3758309 leads to a dose- and time-dependent inhibition of the proliferation marker Ki67 and a significant increase in the apoptotic marker, activated caspase 3, in HCT116 tumors.[2]

Signaling Pathways Modulated by PF-3758309

PF-3758309 exerts its biological effects by modulating several key signaling pathways downstream of PAKs.

Core PAK4-Dependent Signaling

PF-3758309 directly inhibits PAK4, leading to the modulation of known downstream signaling nodes. This includes the Raf/MEK/Elk1/cMyc and Akt/BAD/PKA pathways. The inhibition of GEF-H1 phosphorylation is a direct consequence of PAK4 inhibition.

Caption: Core PAK4 signaling pathways inhibited by PF-3758309.

Regulation of Cell Cycle and Apoptosis

In neuroblastoma cells, PF-3758309 induces G1 phase cell cycle arrest and apoptosis. This is associated with an increased expression of CDKN1A, BAD, and BAK1, and decreased expression of Bcl-2 and Bax.[11] Furthermore, PF-3758309 has been shown to regulate the cell cycle and apoptosis via the ERK signaling pathway.[11]

Caption: PF-3758309-mediated regulation of cell cycle and apoptosis.

Modulation of Other Signaling Pathways

Global cellular analysis has revealed that PF-3758309 also modulates other signaling pathways, including NF-κB and p53.[6][12] In some contexts, PF-3758309 has been shown to down-regulate the NF-κB signaling pathway.[6][12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the biological activity of PF-3758309.

In Vitro Kinase Assay (Generic)

Caption: General workflow for an in vitro kinase assay.

Protocol:

-

Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., PAK4), a specific peptide substrate, and varying concentrations of PF-3758309 in a kinase buffer.

-

Initiation: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of ADP produced (indicating kinase activity) using a luminescence-based assay kit (e.g., ADP-Glo™).

-

Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of PF-3758309. Calculate IC50 values from the dose-response curves.

Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)

Protocol:

-

Prepare Base Agar Layer: Mix a solution of agar with cell culture medium and pour it into the bottom of a 6-well plate. Allow it to solidify.

-

Prepare Cell-Agar Layer: Harvest and count the desired cancer cells. Resuspend the cells in a solution of lower concentration agar mixed with cell culture medium.

-

Plating: Carefully layer the cell-agar suspension on top of the solidified base agar.

-

Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 2-3 weeks. Add fresh medium to the top of the agar periodically to prevent drying.

-

Staining and Counting: After colonies have formed, stain them with a solution like crystal violet. Count the number of colonies in each well to determine the effect of PF-3758309 on anchorage-independent growth.

Cell Proliferation Assay (SRB Assay)

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of PF-3758309 for a specified duration (e.g., 72 hours).

-

Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C.

-

Staining: Wash the plates and stain the fixed cells with Sulforhodamine B (SRB) solution.

-

Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

Protocol:

-

Cell Treatment: Treat cancer cells with PF-3758309 to induce apoptosis.

-

Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Protocol:

-

Cell Treatment and Harvesting: Treat cells with PF-3758309, then harvest and wash them with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695).

-

Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells to allow for DNA staining.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Immunohistochemistry (IHC) for Ki67 and Cleaved Caspase-3 in Xenograft Tumors

Protocol:

-

Tissue Preparation: Excise tumors from treated and control animals, fix them in formalin, and embed them in paraffin.

-

Sectioning: Cut thin sections of the paraffin-embedded tumors and mount them on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a series of graded ethanol solutions.

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigens.

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies against Ki67 or cleaved caspase-3.

-

Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogen substrate (e.g., DAB) to visualize the antibody binding.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount them for microscopic analysis.

-

Quantification: Quantify the percentage of Ki67-positive cells or the intensity of cleaved caspase-3 staining to assess proliferation and apoptosis, respectively.

Conclusion

This compound is a potent pan-PAK inhibitor with significant anti-cancer activity demonstrated in a wide array of preclinical models. Its ability to modulate key oncogenic signaling pathways, inhibit cell proliferation and anchorage-independent growth, and induce apoptosis underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of PAK inhibitor research. Further investigation into its clinical efficacy and safety profile is warranted.[3][7]

References

- 1. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]

- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. Anchorage-independent growth assay or Soft Agar assay [protocols.io]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biologi.ub.ac.id [biologi.ub.ac.id]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to the Signaling Pathway Involvement of PF-3758309 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3758309 hydrochloride is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs).[1] It primarily targets PAK4, a serine/threonine kinase frequently upregulated in various cancers and implicated in oncogenic signaling pathways that govern cell proliferation, survival, motility, and cytoskeletal organization.[2] This technical guide provides a comprehensive overview of the signaling pathways modulated by PF-3758309, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Mechanism of Action: PAK4 Inhibition

PF-3758309 was identified through high-throughput screening and structure-based design as a pyrrolopyrazole inhibitor of PAK4.[1] It binds to the ATP-binding site of the PAK4 kinase domain, preventing the phosphorylation of its downstream substrates.[3] One of the key substrates of PAK4 is GEF-H1 (Guanine Nucleotide Exchange Factor H1), and the inhibition of GEF-H1 phosphorylation is a reliable marker of PF-3758309 activity in cellular assays.[1][4]

Quantitative Data: Potency and Selectivity

The inhibitory activity of PF-3758309 has been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of PF-3758309 Against PAK Isoforms

| PAK Isoform | Parameter | Value (nM) |

| PAK4 | Kd | 2.7[4][5] |

| PAK4 | Ki | 18.7 ± 6.6[1] |

| PAK1 | Ki | 13.7 ± 1.8[1] |

| PAK2 | IC50 | 190[1][6] |

| PAK3 | IC50 | 99[1][6] |

| PAK5 | Ki | 18.1 ± 5.1[1] |

| PAK6 | Ki | 17.1 ± 5.3[1] |

Table 2: Cellular Activity of PF-3758309

| Assay | Cell Line | Parameter | Value (nM) |

| GEF-H1 Phosphorylation | Engineered Cells | IC50 | 1.3 ± 0.5[1][7] |

| Anchorage-Independent Growth | Panel of Tumor Cell Lines | IC50 | 4.7 ± 3[1][7] |

| Cellular Proliferation | A549 | IC50 | 20[4] |

| Anchorage-Independent Growth | A549 | IC50 | 27[4] |

| Antiproliferative Activity | 46% of 92 Tumor Cell Lines | IC50 | < 10[1] |

| Antiproliferative Activity | Primary Hepatocytes | IC50 | > 1000[1][6] |

Table 3: In Vivo Efficacy of PF-3758309

| Tumor Model | Parameter | Value (nM) |

| Most Sensitive Human Tumor Xenograft | Plasma EC50 | 0.4[1][7] |

Key Signaling Pathway Involvement

PF-3758309's inhibition of PAK4 leads to the modulation of several critical signaling pathways implicated in cancer progression.

PAK4-GEF-H1-Rho Pathway

As the primary mechanism, PF-3758309 directly inhibits PAK4, preventing the phosphorylation of GEF-H1. This leads to cytoskeletal remodeling and inhibition of cell motility.

NF-κB Signaling Pathway

Studies have shown that PF-3758309 can down-regulate the NF-κB signaling pathway, which is crucial for cell survival and inflammation.[8][9] This suggests a role for PAKs in the regulation of NF-κB activation.

ERK Signaling Pathway

In neuroblastoma cells, PF-3758309 has been observed to decrease the phosphorylation of ERK, suggesting that PAK4 may regulate cell cycle and apoptosis through the ERK signaling pathway.[2]

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. promega.com [promega.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. promega.co.uk [promega.co.uk]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

The Discovery and Development of PF-3758309: A Pan-PAK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3758309 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting the p21-activated kinase (PAK) family, with a primary affinity for PAK4.[1][2] Developed by Pfizer, its discovery stemmed from a high-throughput screening of over 1.3 million compounds, followed by a meticulous structure-based design approach.[1] Preclinical studies demonstrated its ability to inhibit oncogenic signaling, block tumor cell growth in a variety of cancer types including colon, lung, and pancreatic cancers, and induce apoptosis.[1][2] Despite promising preclinical activity, the clinical development of PF-3758309 was terminated during Phase I trials due to poor pharmacokinetics and observed adverse events in patients.[3][4] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental data related to PF-3758309.

Discovery and Design

The development of PF-3758309 was initiated through a high-throughput screening of Pfizer's kinase-focused compound library.[5][6] This initial effort identified multiple chemical series with inhibitory activity against PAK4. The pyrrolopyrazole core was selected as a lead series for further optimization.[5] Through a process of hybridizing the pyrrolopyrazole core with an aminopyrimidine series, potent PAK4 inhibitors with sub-nanomolar cellular activity were discovered.[5]

A significant challenge in the early development was achieving good oral bioavailability, which was hindered by the high efflux nature of the chemical template.[5] Medicinal chemistry strategies, including the reduction of molecular charge, lowering of polar surface area, and improvement of ligand efficiency, were employed to overcome this hurdle, ultimately leading to the selection of PF-3758309 as a clinical candidate.[5] Crystallographic characterization of the PF-3758309/PAK4 complex was instrumental in defining the determinants of its potency and kinase selectivity, guiding the structure-based design process.[1][7][8]

Mechanism of Action

PF-3758309 functions as an ATP-competitive inhibitor of PAKs.[8][9][10] It binds to the ATP-binding site of the kinase domain of PAK4, preventing the phosphorylation of its downstream substrates.[1][11] While designed as a PAK4 inhibitor, PF-3758309 exhibits broad activity against multiple PAK isoforms, classifying it as a pan-PAK inhibitor.[5][10]

The inhibition of PAK signaling by PF-3758309 disrupts several oncogenic pathways. In cellular models, it has been shown to down-regulate the NF-κB signaling pathway and decrease the phosphorylation of ERK.[10][12][13] This disruption of signaling cascades leads to the inhibition of cell proliferation, cell cycle arrest at the G1 phase, and the induction of apoptosis.[1][13]

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-3758309 from various preclinical assays.

Table 1: Biochemical and Cellular Activity

| Parameter | Target/Assay | Value | Reference(s) |

| Binding Affinity (Kd) | PAK4 | 2.7 nM | [1][7][5][8][9] |

| PAK4 | 4.5 nM | [1][5][6] | |

| Inhibition Constant (Ki) | PAK4 | 18.7 ± 6.6 nM | [1][7][9] |

| PAK1 | 13.7 ± 1.8 nM | [1][7][3][10] | |

| PAK5 | 18.1 ± 5.1 nM | [1][7][10] | |

| PAK6 | 17.1 ± 5.3 nM | [1][7][10] | |

| Cellular Potency (IC50) | pGEF-H1 (engineered cells) | 1.3 ± 0.5 nM | [1][7][5][8][9] |

| pGEF-H1 (engineered cells) | 1.0 nM | [5][6][9] | |

| Anchorage-Independent Growth (HCT116) | 0.24 ± 0.09 nM | [1][3][5][6][14] | |

| Anchorage-Independent Growth (Panel average) | 4.7 ± 3.0 nM | [1][7][8][9] | |

| Cellular Proliferation (A549) | 20 nM | [1][9] | |

| Anchorage-Independent Growth (A549) | 27 nM | [1][9] | |

| PAK2 | 190 nM | [1][7][10][15] | |

| PAK3 | 99 nM | [1][7][10][15] |

Table 2: In Vivo Efficacy in Human Tumor Xenograft Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |

| HCT116 (colorectal) | 7.5 mg/kg BID, p.o. | 64% | [3] |

| HCT116 (colorectal) | 15 mg/kg BID, p.o. | 79% | [3] |

| HCT116 (colorectal) | 20 mg/kg BID, p.o. | 97% | [3] |

| A549 (lung) | 7.5-30 mg/kg BID, p.o. | >70% | [1] |

| MDAMB231 (breast) | 15-20 mg/kg, p.o. | >70% | [5][6] |

| M24met (melanoma) | 15-20 mg/kg, p.o. | >70% | [5][6] |

| Colo205 (colorectal) | 15-20 mg/kg, p.o. | >70% | [5][6] |

| Adult T-cell Leukemia | 12 mg/kg daily | 87% | [3] |

| Plasma EC50 (most sensitive model) | - | 0.4 nM | [1][8] |

Experimental Protocols

PAK4 Kinase Domain Biochemical Assay

This assay determined the ATP-competitive inhibitory activity of PF-3758309 on the PAK4 kinase domain.

-

Principle: Measurement of the inhibition of phosphorylation of a peptide substrate by the recombinant PAK4 kinase domain in the presence of ATP.

-

Materials: Recombinant PAK4 kinase domain, peptide substrate, ATP, PF-3758309, assay buffer.

-

Procedure:

-

Prepare serial dilutions of PF-3758309.

-

In a reaction well, combine the PAK4 kinase domain, peptide substrate, and PF-3758309 dilution.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction mixture for a defined period at a controlled temperature.

-

Terminate the reaction.

-

Quantify the amount of phosphorylated peptide product using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

-

Calculate the Ki value based on the dose-response curve.

-

Phospho-GEF-H1 Cellular Assay

This cell-based assay was designed to measure the specific inhibition of PAK4 activity in a cellular context.

-

Cell Line: TR-293-KDG cells (HEK293 cells stably transfected with tetracycline-inducible PAK4-kinase domain and constitutively expressed HA-tagged GEFH1ΔDH).[1]

-

Procedure:

-

Culture TR-293-KDG cells to the desired confluency.

-

Induce the expression of the PAK4-kinase domain.

-

Treat the cells with various concentrations of PF-3758309 for 3 hours.[1]

-

Lyse the cells and capture the HA-tagged GEF-H1 on an anti-HA antibody-coated plate.[1]

-

Detect the phosphorylated GEF-H1 using an anti-phospho-S810-GEF-H1 antibody.[1]

-

Quantify the signal using a horseradish peroxidase-conjugated secondary antibody and a suitable substrate.[1]

-

Determine the IC50 value from the resulting dose-response curve.[1]

-

Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)

This assay assesses the ability of cancer cells to grow in a semi-solid medium, a hallmark of cellular transformation, and the inhibitory effect of PF-3758309 on this process.

-

Principle: Cells are suspended in a soft agar matrix, which prevents attachment to a solid surface. Only transformed cells can proliferate and form colonies.

-

Procedure:

-

Prepare a base layer of agar in a culture plate and allow it to solidify.

-

Resuspend cancer cells (e.g., HCT116) in a top layer of molten, low-concentration agar containing various concentrations of PF-3758309.

-

Pour the cell-agar suspension over the base layer and allow it to solidify.

-

Incubate the plates for several weeks, allowing colonies to form.

-

Stain the colonies with a vital stain (e.g., crystal violet).

-

Count the number and size of the colonies to determine the IC50 for inhibition of anchorage-independent growth.

-

Human Tumor Xenograft Studies

These in vivo studies evaluated the anti-tumor efficacy of PF-3758309 in animal models.

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

-

Cell Line: Human cancer cell lines (e.g., HCT116, A549).

-

Procedure:

-

Subcutaneously implant human tumor cells into the flanks of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer PF-3758309 orally at various doses and schedules (e.g., twice daily). The vehicle control is administered to the control group.

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

-

Calculate the Tumor Growth Inhibition (TGI) to assess efficacy.

-

Clinical Development and Outcome

PF-3758309 entered a Phase I clinical trial for the treatment of advanced solid tumors (NCT00932126).[3][16] However, the trial was terminated due to unfavorable pharmacokinetic properties in humans, with an oral bioavailability of approximately 1%.[3] Additionally, adverse events, including neutropenia and gastrointestinal side effects, were observed in patients.[3] These factors prevented further clinical investigation of PF-3758309.

Conclusion

PF-3758309 represents a well-characterized, potent pan-PAK inhibitor that emerged from a rigorous drug discovery and preclinical development program. Its journey from high-throughput screening to a clinical candidate provides valuable insights into the targeting of the PAK kinase family for cancer therapy. While its clinical development was halted, the extensive preclinical data and the detailed understanding of its mechanism of action make PF-3758309 an important tool compound for further research into the roles of PAK kinases in health and disease. The challenges encountered in its clinical translation also highlight the critical importance of optimizing pharmacokinetic properties for the successful development of kinase inhibitors.

References

- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. artscimedia.case.edu [artscimedia.case.edu]

- 3. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 16. protocols.io [protocols.io]

PF-3758309 Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide on the Chemical Structure, Properties, and Cellular Effects of the Potent PAK4 Inhibitor, PF-3758309 Hydrochloride.

This technical guide provides a comprehensive overview of this compound, a potent and orally available p21-activated kinase 4 (PAK4) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PAK signaling pathways in oncology and other diseases. This document details the chemical structure, physicochemical properties, mechanism of action, and cellular effects of PF-3758309, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.

Chemical Structure and Properties

PF-3758309 is a pyrrolopyrazole compound that acts as an ATP-competitive inhibitor of PAK4.[1][2][3] The hydrochloride salt form enhances its solubility for research and potential therapeutic applications.

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference(s) |

| IUPAC Name | N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide dihydrochloride | |

| CAS Number | 1279034-84-2 (dihydrochloride); 898044-15-0 (free base) | [4][5][6] |

| Molecular Formula | C₂₅H₃₀N₈OS · 2HCl | [5][7] |

| Molecular Weight | 563.55 g/mol (dihydrochloride) | [5][7] |

| Appearance | Off-white to pale yellow powder | [5] |

| Solubility | Soluble in DMSO and water (up to 100 mM) | [7] |

| Storage | Store at -20°C | [5][7] |

Mechanism of Action and Target Profile

PF-3758309 is a potent, reversible, and ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[2][8] Crystallographic studies of the PF-3758309/PAK4 complex have elucidated the structural basis for its high potency and selectivity.[1] While it is most potent against PAK4, it also exhibits activity against other members of the PAK family.

The following table summarizes the in vitro inhibitory and binding affinities of PF-3758309 against various kinases:

| Target | Parameter | Value (nM) | Reference(s) |

| PAK4 | Kd | 2.7 | [1][2][3][8] |

| Ki | 18.7 | [1][2][3][8] | |

| IC₅₀ (cellular, pGEF-H1) | 1.3 | [1][3][8] | |

| PAK1 | Ki | 13.7 | [1][6][8] |

| PAK2 | IC₅₀ | 190 | [1][6][8] |

| PAK3 | IC₅₀ | 99 | [1][6][8] |

| PAK5 | Ki | 18.1 | [1][6][8] |

| PAK6 | Ki | 17.1 | [1][6][8] |

Cellular Effects and Anti-Tumor Activity

PF-3758309 demonstrates a range of anti-tumor activities in vitro and in vivo. It effectively inhibits the proliferation of various tumor cell lines, suppresses anchorage-independent growth, and induces apoptosis.[1][8] These cellular effects are attributed to its inhibition of PAK4 and the subsequent modulation of downstream signaling pathways.

The table below presents the cellular potency of PF-3758309 in different cancer cell lines:

| Cell Line | Cancer Type | Assay | IC₅₀ (nM) | Reference(s) |

| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | 0.24 | [1] |

| A549 | Lung Cancer | Cellular Proliferation | 20 | [2][3][8] |

| Anchorage-Independent Growth | 27 | [2][3][8] | ||

| Panel of 20 Tumor Cell Lines | Various | Anchorage-Independent Growth (average) | 4.7 ± 3.0 | [1] |

In vivo studies using human tumor xenograft models in mice have shown that oral administration of PF-3758309 leads to significant tumor growth inhibition.[8][9]

Signaling Pathways

PF-3758309 modulates several key signaling pathways implicated in cancer progression. By inhibiting PAK4, it affects cytoskeletal dynamics, cell cycle progression, and survival signaling. One of the well-characterized downstream effects is the inhibition of the phosphorylation of GEF-H1, a substrate of PAK4.[1][3] Additionally, studies have revealed unexpected links to other pathways, including those involving p53, NF-κB, and ERK.[1][5][10][11]

References

- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. PF-03758309 Dihydrochloride - LKT Labs [lktlabs.com]

- 6. caymanchem.com [caymanchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-3758309 Hydrochloride in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3758309 hydrochloride is a potent, orally bioavailable, ATP-competitive small molecule inhibitor primarily targeting p21-activated kinase 4 (PAK4).[1] As a member of the p21-activated kinase (PAK) family of serine/threonine kinases, PAK4 is a critical downstream effector of the Rho family of small GTPases, particularly Cdc42.[2] Overexpression and hyperactivity of PAK4 have been implicated in the pathogenesis of numerous human cancers, including but not limited to colon, lung, pancreatic, and breast cancers.[3][4] PF-3758309 has demonstrated significant preclinical anti-tumor activity by modulating key cellular processes such as proliferation, survival, and cytoskeletal dynamics.[1] This technical guide provides a comprehensive overview of PF-3758309, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its investigation in a cancer research setting.

Introduction

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that serve as crucial signaling nodes downstream of Rho GTPases.[5] They are broadly classified into two groups: Group I (PAK1-3) and Group II (PAK4-6).[5] PAK4, a key member of Group II, is distinguished by its constitutive activity upon binding to Cdc42 and its significant role in oncogenic signaling.[6] Elevated PAK4 expression is a common feature in many solid tumors and is often associated with poor prognosis.[3] Its involvement in regulating cell motility, survival, angiogenesis, and proliferation makes it an attractive target for cancer therapy.[5]

This compound was developed by Pfizer as a potent inhibitor of PAK4.[3] It also exhibits inhibitory activity against other PAK isoforms, making it a pan-PAK inhibitor.[4][7] Despite promising preclinical results, its clinical development was halted due to unfavorable pharmacokinetic properties in humans.[8] Nevertheless, PF-3758309 remains a valuable tool for preclinical cancer research, aiding in the elucidation of PAK4-mediated signaling pathways and the validation of PAK4 as a therapeutic target.

Mechanism of Action

PF-3758309 is an ATP-competitive inhibitor of PAK4, binding to the kinase domain and preventing the transfer of phosphate (B84403) from ATP to its substrates.[1] This inhibition disrupts the downstream signaling cascades regulated by PAK4, leading to various anti-tumor effects.

One of the primary downstream pathways affected by PF-3758309 is the LIM kinase 1 (LIMK1)/cofilin pathway. PAK4 directly phosphorylates and activates LIMK1, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[4] By inhibiting PAK4, PF-3758309 prevents the inactivation of cofilin, leading to increased actin dynamics and disruption of the cancer cell cytoskeleton.

Furthermore, PF-3758309 has been shown to modulate other critical signaling pathways. Global high-content cellular analysis has revealed unexpected links between PAK4 inhibition by PF-3758309 and the p53 tumor suppressor pathway.[1]

Data Presentation

In Vitro Efficacy: Kinase and Cellular Inhibition

PF-3758309 demonstrates potent inhibition of PAK4 and other PAK family members, as well as significant anti-proliferative activity across a range of cancer cell lines.

| Target/Cell Line | Assay Type | IC50/Ki/Kd (nM) | Reference |

| PAK4 | Kinase Inhibition (Ki) | 18.7 ± 6.6 | [4] |

| PAK4 | Dissociation Constant (Kd) | 2.7 ± 0.3 | [1] |

| PAK1 | Kinase Inhibition (Ki) | 13.7 ± 1.8 | [4] |

| PAK2 | Kinase Inhibition (IC50) | 190 | [6] |

| PAK3 | Kinase Inhibition (IC50) | 99 | [6] |

| PAK5 | Kinase Inhibition (Ki) | 18.1 ± 5.1 | [6] |

| PAK6 | Kinase Inhibition (Ki) | 17.1 ± 5.3 | [6] |

| GEF-H1 Phosphorylation | Cellular Assay | 1.3 ± 0.5 | [1] |

| HCT116 (Colon) | Anchorage-Independent Growth | 0.24 ± 0.09 | [4] |

| A549 (Lung) | Anchorage-Independent Growth | 27 | [9] |

| Panel of 20 Tumor Cell Lines | Anchorage-Independent Growth (Average) | 4.7 ± 3.0 | [1] |

In Vivo Efficacy: Xenograft Models

Oral administration of PF-3758309 has been shown to significantly inhibit tumor growth in various human tumor xenograft models.

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| HCT116 (Colon) | 7.5 mg/kg, orally, twice daily | 64% | [4] |

| HCT116 (Colon) | 15 mg/kg, orally, twice daily | 79% | [4] |

| HCT116 (Colon) | 20 mg/kg, orally, twice daily | 97% | [4] |

| A549 (Lung) | 7.5-30 mg/kg, orally, twice daily for 9-18 days | >70% | [1] |

| Adult T-cell Leukemia (ATL) | 12 mg/kg, orally, daily | 87% | [8] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a method for determining the in vitro inhibitory activity of PF-3758309 against PAK4 kinase.

Materials:

-

Recombinant human PAK4 kinase (e.g., BPS Bioscience, #40075)[5]

-

PAKtide (1 mg/ml) substrate[5]

-

5x Kinase Assay Buffer 1 (BPS Bioscience)[5]

-

500 µM ATP solution[5]

-

ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[10]

-

This compound

-

384-well white assay plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.

-

Prepare a Master Mix containing 5x Kinase Assay Buffer, 500 µM ATP, and 1 mg/ml PAKtide substrate in 1x Kinase Assay Buffer.[5]

-

Prepare serial dilutions of PF-3758309 in 1x Kinase Assay Buffer containing 10% DMSO.[5]

-